molecular formula C7H10BrNO3S2 B2464679 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide CAS No. 899232-94-1

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide

Cat. No. B2464679
M. Wt: 300.19
InChI Key: PYCGQWFPDBYUIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09422271B2

Procedure details

A mixture of 5-bromothiophene-2-sulfonyl chloride (1 g, 3.82 mmol) and 2-methoxyethanamine (0.43 g, 5.73 mmol, 1.5 eq) in 1,4-dioxane (20 mL) was stirred at r.t. for 2.5 h. The mixture was evaporated under reduced pressure. The residue was purified by column chromatography (PE100%-EtOAc100%) to afford 5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide (1 g, 87%). LC-MS (m/z)=301 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([S:7](Cl)(=[O:9])=[O:8])=[CH:4][CH:3]=1.[CH3:11][O:12][CH2:13][CH2:14][NH2:15]>O1CCOCC1>[Br:1][C:2]1[S:6][C:5]([S:7]([NH:15][CH2:14][CH2:13][O:12][CH3:11])(=[O:9])=[O:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(S1)S(=O)(=O)Cl
Name
Quantity
0.43 g
Type
reactant
Smiles
COCCN
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (PE100%-EtOAc100%)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=CC=C(S1)S(=O)(=O)NCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.